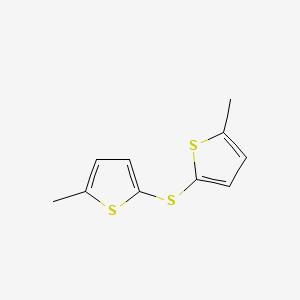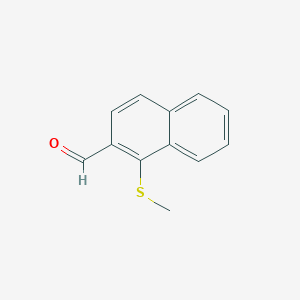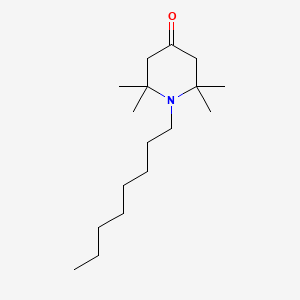
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octyl group at position 1 of the piperidine ring. This compound is known for its steric hindrance due to the bulky substituents, which significantly influences its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one typically involves the alkylation of 2,2,6,6-tetramethylpiperidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of metal oxide catalysts can enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidines depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one has several applications in scientific research:
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial applications.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-octylpiperidin-4-one involves its interaction with molecular targets through its sterically hindered nitrogen atom. This steric hindrance reduces the reactivity of the nitrogen, making it a less nucleophilic and weaker base compared to other aliphatic amines . The compound can form complexes with metal ions, acting as a ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the octyl substituent.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A derivative used as a stable free radical in oxidation reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base.
Uniqueness
2,2,6,6-Tetramethyl-1-octylpiperidin-4-one is unique due to the presence of the octyl group, which imparts additional steric hindrance and influences its chemical reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Propriétés
Numéro CAS |
52636-80-3 |
|---|---|
Formule moléculaire |
C17H33NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-octylpiperidin-4-one |
InChI |
InChI=1S/C17H33NO/c1-6-7-8-9-10-11-12-18-16(2,3)13-15(19)14-17(18,4)5/h6-14H2,1-5H3 |
Clé InChI |
LWZHEUCHXKOVGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(CC(=O)CC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

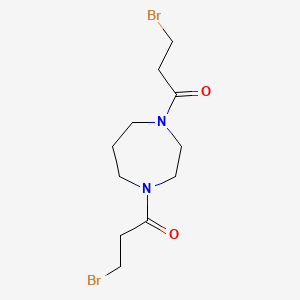


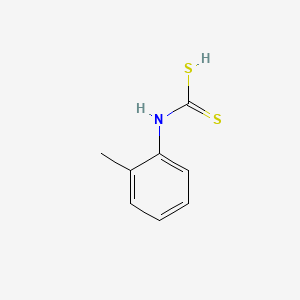
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

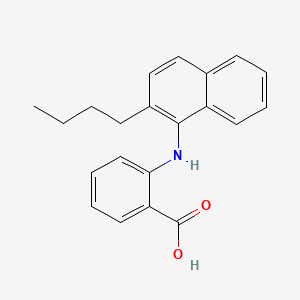
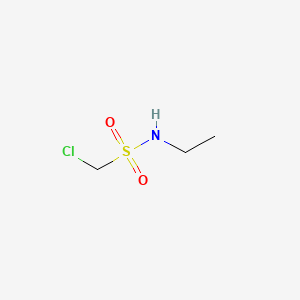
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

